molecular formula C8H5BrN2O B1376156 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-08-9

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1376156
CAS No.: 1198413-08-9
M. Wt: 225.04 g/mol
InChI Key: SNZILTAAWFDDTF-UHFFFAOYSA-N
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Description

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a bromine atom at the 9th position. It has a molecular formula of C8H5BrN2O and a molecular weight of 225.04 g/mol

Mechanism of Action

Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .

Future Directions

The synthetic potentiality and significant influence of this scaffold in drug discovery have been recognized . Future research may focus on developing facile and reliable methods for the installation of a sulfenyl/selenyl group into organic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-methyl-pyridin-2-amine with malonyl chloride in dichloromethane at room temperature for 48 hours. This reaction yields 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which can be further processed to obtain the desired compound .

Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

9-bromopyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZILTAAWFDDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

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